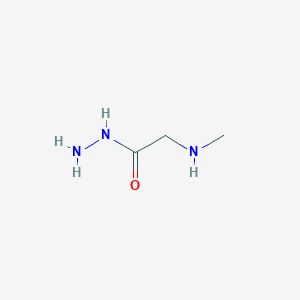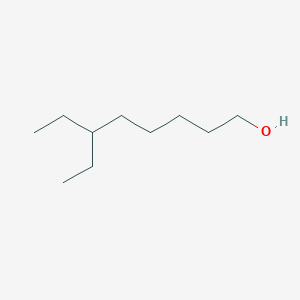
5-(3-Bromo-4-methylphenyl)-2H-tetrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(3-Bromo-4-methylphenyl)-2H-tetrazole, also known as BMTT, is a heterocyclic compound belonging to the class of tetrazoles. It is an aromatic compound with a molecular formula of C7H6BrN5. BMTT has a variety of applications in scientific research, ranging from its use in organic synthesis to its use in biochemical and physiological studies.
Scientific Research Applications
1. Structural Analysis and Crystallography
Tetrazole derivatives, including compounds similar to 5-(3-Bromo-4-methylphenyl)-2H-tetrazole, have been studied for their structural properties using X-ray crystallography. These studies provide insights into the molecular configuration, crystal packing, and intermolecular interactions of tetrazoles, which are crucial for understanding their chemical behavior and potential applications in various fields (Al-Hourani et al., 2015).
2. Materials Science and Liquid Crystal Development
Research on novel tetrazole liquid crystals, including 5-substituted tetrazoles, has demonstrated their potential in materials science. The synthesis and characterization of these tetrazoles, which exhibit various mesophases like nematic and smectic, point towards their applicability in liquid crystal technology (Tariq et al., 2013).
3. Corrosion Inhibition
5-Phenyltetrazole derivatives, related to this compound, have been explored for their efficiency in inhibiting copper corrosion in acidic media. Their potential as corrosion inhibitors in industrial applications is significant, as demonstrated through experimental and computational methods (Tan et al., 2019).
4. Synthesis of Functional Polymers
5-Substituted tetrazoles, including the 5-(3-Bromo-4-methylphenyl) variant, have been utilized in the synthesis of functional polymers. Their reactivity under specific conditions, such as in Brønsted or Lewis acids, enables the creation of diverse functional derivatives, which are important in the development of new polymeric materials (Lisakova et al., 2015).
5. Photophysical Properties in Coordination Chemistry
Tetrazole derivatives have been studied for their role in tuning the color and photophysical properties of coordination compounds, such as iridium complexes. These properties are key in applications like organic light-emitting devices and biological labeling (Stagni et al., 2008).
Mechanism of Action
Without specific context, it’s difficult to predict the exact mechanism of action of this compound. If it’s intended for use as a drug, its mechanism would depend on the specific biological target. Tetrazoles are often used in medicinal chemistry due to their bioisosteric similarity to carboxylic acids .
Safety and Hazards
Future Directions
properties
IUPAC Name |
5-(3-bromo-4-methylphenyl)-2H-tetrazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN4/c1-5-2-3-6(4-7(5)9)8-10-12-13-11-8/h2-4H,1H3,(H,10,11,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDTMWVWPEPRPBC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NNN=N2)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrN4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.07 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,4,6,7-Tetrahydropyrano[4,3-c]pyrazole-3-carboxylic acid](/img/structure/B1358677.png)











